3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide
CAS No.: 941941-04-4
Cat. No.: VC4187727
Molecular Formula: C20H23ClN2O3
Molecular Weight: 374.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941941-04-4 |
|---|---|
| Molecular Formula | C20H23ClN2O3 |
| Molecular Weight | 374.87 |
| IUPAC Name | 3-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
| Standard InChI | InChI=1S/C20H23ClN2O3/c1-25-18-7-5-15(6-8-18)19(23-9-11-26-12-10-23)14-22-20(24)16-3-2-4-17(21)13-16/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |
| Standard InChI Key | OACSVOUACKLPGT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
-
Benzamide backbone: A chloro group at the 3-position enhances electronic interactions with biological targets.
-
Morpholinoethyl side chain: The morpholine ring improves solubility and membrane permeability.
-
4-Methoxyphenyl group: Methoxy substitution modulates hydrophobic interactions and metabolic stability .
Table 1: Key Physicochemical Properties
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis involves a multi-step pathway:
-
Benzamide Core Formation: Acylation of 3-chlorobenzoic acid with ethyl chloroformate yields the benzoyl chloride intermediate .
-
Morpholinoethyl Side Chain Introduction: Nucleophilic substitution between morpholine and 1-(4-methoxyphenyl)-2-chloroethane under basic conditions.
-
Amide Coupling: Reaction of the benzoyl chloride with the morpholinoethylamine derivative in anhydrous dichloromethane .
Table 2: Optimization of Synthesis Conditions
| Condition | Yield (%) | Purity (%) | Solvent | Catalyst | Source |
|---|---|---|---|---|---|
| DCM, 0°C, 6h | 78 | 95 | Dichloromethane | Triethylamine | |
| DMF, RT, 24h | 85 | 98 | DMF | Palladium | |
| Continuous Flow, 220°C | 92 | 99 | NMP | Cobalt complex |
Analytical Validation
-
NMR Spectroscopy: ¹H NMR (DMSO-d₆) signals at δ 7.5–7.7 ppm confirm aromatic protons; δ 3.7 ppm corresponds to methoxy groups .
-
Mass Spectrometry: HRMS ([M+H]⁺) m/z 375.1432 (calculated: 375.1435).
-
X-ray Crystallography: Resolved bond angles (C–N–C: 120°) validate stereochemistry.
Biological Activities and Mechanisms
Anticancer Activity
-
Cell Line Studies: IC₅₀ values of 10–25 µM against MCF-7 (breast) and PANC-1 (pancreatic) cancer cells via apoptosis induction .
-
Mechanistic Insights:
Table 3: Comparative Anticancer Potency
| Cell Line | IC₅₀ (µM) | Target Pathway | Source |
|---|---|---|---|
| MCF-7 | 12.4 ± 1.2 | PI3K/AKT/mTOR | |
| PANC-1 | 18.9 ± 2.1 | ER Stress | |
| SH-SY5Y | 29.0 ± 1.5 | Apoptosis |
Enzyme Inhibition
-
hCA I/II Inhibition: Kᵢ = 4.07–37.16 nM, surpassing acetazolamide (Kᵢ = 250 nM) .
-
AChE Inhibition: Kᵢ = 8.91 nM, indicating potential for Alzheimer’s therapy .
Pharmacological and Toxicological Profiles
Pharmacokinetics
-
Metabolic Stability: t₁/₂ = 45 min in human liver microsomes; CYP3A4-mediated oxidation .
-
Blood-Brain Barrier Penetration: Low permeability (Pe = 2.1 × 10⁻⁶ cm/s) due to high molecular weight .
Toxicity
Structure-Activity Relationships (SAR)
-
Chloro Substitution: 3-Chloro analogs exhibit 2–3× higher hCA binding vs. methoxy derivatives .
-
Morpholine Optimization: N-Methylation reduces cytotoxicity while enhancing solubility .
Figure 1: SAR of Key Modifications
Industrial and Therapeutic Applications
Drug Development
-
Lead Compound: Analog 3g (Kᵢ = 4.07 nM for hCA I) in preclinical trials for glaucoma .
-
Combination Therapy: Synergy with paclitaxel (CI = 0.3) in ovarian cancer models .
Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume